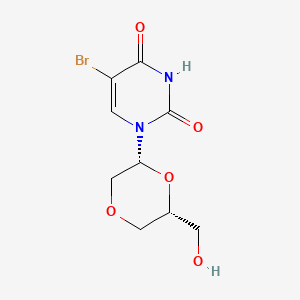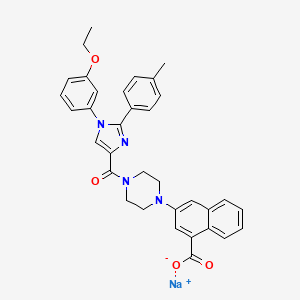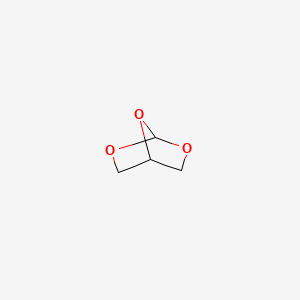
2,6,7-Trioxabicyclo(2.2.1)heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,7-Trioxabicyclo(221)heptane is a unique bicyclic compound characterized by its three oxygen atoms within a seven-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trioxabicyclo(2.2.1)heptane typically involves the reaction of glycerol with formaldehyde under acidic conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, leading to the final bicyclic structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2,6,7-Trioxabicyclo(2.2.1)heptane undergoes various chemical reactions, including polymerization, isomerization, and ring-opening reactions.
Common Reagents and Conditions:
Polymerization: This compound can polymerize to form poly ortho ester at low temperatures (around -78°C) with the opening of one ring and volume shrinkage.
Isomerization: Heating the polymerized form with acid can isomerize it to an open-chain poly-ether formate, resulting in a large volume expansion.
Ring-Opening Reactions: These reactions can be catalyzed by acids or bases, leading to different products depending on the reaction conditions.
Major Products:
Poly ortho ester (Poly-I): Formed through polymerization at low temperatures.
Poly-ether formate (Poly-II): Formed through isomerization of Poly-I with acid.
Water-soluble copolymer (Poly-III): Formed through saponification of Poly-II.
科学研究应用
2,6,7-Trioxabicyclo(2.2.1)heptane has several applications in scientific research:
Polymer Science: Used as a monomer for the synthesis of various polymers with unique properties, such as volume shrinkage or expansion during polymerization.
Drug Discovery: The compound’s structure serves as a scaffold for the synthesis of three-dimensional fragments in fragment-based drug discovery.
Material Science: Its derivatives are explored for their potential use in creating new materials with specific properties.
作用机制
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.1)heptane primarily involves its ability to undergo polymerization and isomerization reactions. The molecular targets and pathways involved include the interaction with acids or bases that catalyze these reactions, leading to the formation of different polymeric structures .
相似化合物的比较
7-Oxabicyclo(2.2.1)heptane: Similar in structure but lacks the additional oxygen atom present in 2,6,7-Trioxabicyclo(2.2.1)heptane.
2,3,7-Trioxabicyclo(2.2.1)heptane: Another bicyclic compound with three oxygen atoms but different positioning within the ring.
Uniqueness: this compound is unique due to its ability to polymerize with either volume shrinkage or expansion, a property not commonly observed in similar compounds .
属性
CAS 编号 |
657-34-1 |
|---|---|
分子式 |
C4H6O3 |
分子量 |
102.09 g/mol |
IUPAC 名称 |
2,6,7-trioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C4H6O3/c1-3-2-6-4(5-1)7-3/h3-4H,1-2H2 |
InChI 键 |
KXZLQHFGIUTGOB-UHFFFAOYSA-N |
规范 SMILES |
C1C2COC(O1)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B12788910.png)
![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)

![(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylthiolane-2-carboxamide](/img/structure/B12788924.png)

![[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide](/img/structure/B12788928.png)


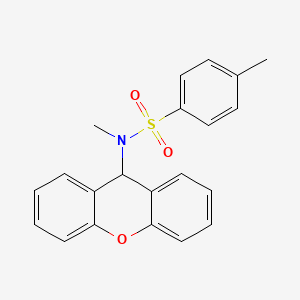
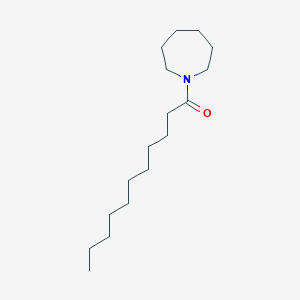
![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)
